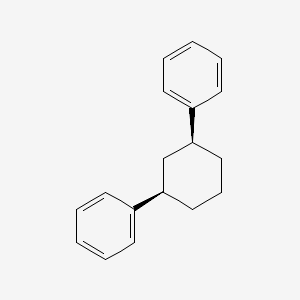
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclopentane and is characterized by the presence of a cyclopentane ring, a pentenyl side chain, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves the esterification of the cyclopentane derivative with methanol in the presence of an acid catalyst to form the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like hydroxide ions (OH) and amines (NHR) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique structural features.
Mécanisme D'action
The mechanism of action of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopentane derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z): This compound shares a similar cyclopentane structure but differs in the side chain and functional groups.
2-Pentene, 2-methyl-: This compound has a similar pentenyl side chain but lacks the cyclopentane ring.
Uniqueness
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to its combination of a cyclopentane ring, a pentenyl side chain, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
| 109959-42-4 | |
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
Clé InChI |
GEWDNTWNSAZUDX-NNOMMRTBSA-N |
SMILES isomérique |
CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




